A Technical Guide to Fmoc-Asp-OH-2-¹³C: Application in Peptide Synthesis and Isotope-Based Analysis
A Technical Guide to Fmoc-Asp-OH-2-¹³C: Application in Peptide Synthesis and Isotope-Based Analysis
Executive Summary
This guide provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid-2-¹³C (Fmoc-Asp-OH-2-¹³C), a stable isotope-labeled amino acid derivative crucial for advanced applications in peptide chemistry and proteomics. We will dissect the molecule's constituent parts, detailing the strategic roles of the Fmoc protecting group, the aspartic acid residue, and the site-specific ¹³C label at the alpha-carbon (Cα). This document provides field-proven, step-by-step protocols for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), post-synthesis processing, and subsequent analysis by mass spectrometry and NMR spectroscopy. A critical focus is placed on addressing the inherent challenges of aspartic acid chemistry, particularly the formation of aspartimide side products, and presenting validated strategies to ensure the synthesis of high-purity, isotopically labeled peptides for rigorous scientific inquiry.
Molecular Profile of Fmoc-Asp-OH-2-¹³C
Fmoc-Asp-OH-2-¹³C is a derivative of the natural amino acid L-aspartic acid, specifically designed for use as a building block in Fmoc-based peptide synthesis. The key modifications are the temporary protection of the α-amino group with the Fmoc moiety and the enrichment of the Cα position with the stable, non-radioactive ¹³C isotope.
Caption: Chemical structure of Fmoc-Asp-OH-2-¹³C.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈¹³CH₁₇NO₆ | [1] |
| Molecular Weight | 356.33 g/mol | [1] |
| CAS Number | Not widely available; specific to supplier. | |
| Appearance | White to off-white solid | [2][3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Mass Shift | M+1 compared to the unlabeled analogue |
| Storage Temperature | 2-8°C |[1] |
The Triad of Functionality: A Component Deep Dive
To effectively utilize this reagent, it is imperative to understand the function of each of its components.
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Temporary Shield
The Fmoc group is the cornerstone of the most common strategy for modern Solid-Phase Peptide Synthesis (SPPS).[4] Its primary function is to temporarily "cap" the α-amino group of the aspartic acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[5]
-
Mechanism of Action: The Fmoc group is stable under the acidic and neutral conditions used for peptide coupling and side-chain deprotection. However, it is selectively and rapidly cleaved under mild basic conditions.[6] The standard deprotection reagent is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] The mechanism proceeds via a β-elimination reaction, which is initiated by the deprotonation of the acidic proton on the fluorenyl ring system.[5][8] This base-lability is orthogonal to the acid-labile protecting groups typically used for amino acid side chains, which is the foundational principle of Fmoc-SPPS.[5][6]
The Aspartic Acid Core and the Critical Matter of Side-Chain Protection
Aspartic acid is an acidic amino acid characterized by a carboxylic acid group in its side chain. While Fmoc-Asp-OH-2-¹³C has an unprotected (free -OH) side chain, its use is highly discouraged in all but the most specific of circumstances.
-
The Problem: Aspartimide Formation: During the iterative, base-mediated Fmoc-deprotection steps of SPPS, the unprotected side-chain carboxyl group of an aspartic acid residue can become deprotonated. This carboxylate can then act as an intramolecular nucleophile, attacking the backbone carbonyl carbon. This process leads to the formation of a five-membered succinimide ring, known as an aspartimide.[9] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs.[9]
-
Consequences of Aspartimide Formation: The formation of an aspartimide is a major cause of failed syntheses and purification difficulties. The aspartimide ring is unstable and can be opened by the piperidine used for deprotection, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide (where the peptide bond is formed with the side-chain carboxyl), and epimerized (D-aspartyl) products. These by-products often have very similar masses and chromatographic properties to the target peptide, making purification exceptionally challenging.
-
The Solution: Side-Chain Protection: To prevent this deleterious side reaction, the aspartic acid side chain must be protected with a temporary protecting group. The most common choice is the tert-butyl (tBu) ester . Therefore, for practical applications, the recommended reagent is Fmoc-Asp(OtBu)-OH-2-¹³C . The OtBu group is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final acid-mediated cleavage of the peptide from the resin (e.g., with trifluoroacetic acid).[2]
The 2-¹³C Isotope Label: The Analytical Tracer
The incorporation of a single ¹³C atom at the alpha-carbon position provides a powerful and precise tool for quantitative and structural analysis. Stable isotope labeling is a foundational technique in modern proteomics and structural biology.[10]
-
Function in Mass Spectrometry (MS): In MS-based proteomics, peptides containing Fmoc-Asp-OH-2-¹³C serve as ideal internal standards for accurate quantification.[11] The labeled peptide is chemically identical to its natural, unlabeled counterpart but has a precisely known mass difference (+1 Da for each ¹³C). By spiking a known quantity of the "heavy" labeled peptide into a complex biological sample, the corresponding "light" endogenous peptide can be accurately quantified by comparing the signal intensities of the heavy/light peptide pair. This method corrects for variations in sample preparation and instrument response.[11][12]
-
Function in NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C nucleus is NMR-active. Selectively labeling specific positions, such as the Cα of aspartic acid, dramatically simplifies complex protein or peptide spectra. This allows researchers to unambiguously assign signals and study the structure, dynamics, and interactions of the peptide at an atomic level.[13][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
The following section details the workflow for incorporating a side-chain protected aspartic acid derivative, Fmoc-Asp(OtBu)-OH-2-¹³C , into a peptide sequence.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of Fmoc-Asp(OtBu)-OH-2-¹³C
This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a fritted syringe or reaction vessel.
Materials:
-
Peptide-resin with a free N-terminal amine group.
-
Fmoc-Asp(OtBu)-OH-2-¹³C (3-5 equivalents).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents).
-
DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents).
-
DMF (Peptide synthesis grade).
-
DCM (Dichloromethane).
-
Deprotection solution: 20% (v/v) piperidine in DMF.
Methodology:
-
Resin Swelling: If starting from dry resin, swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes. Drain the solvent.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin until fully covered. b. Agitate gently for 3 minutes. Drain. c. Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain.[7]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
DMF (x5)
-
DCM (x3)
-
DMF (x3) Perform each wash for at least 1 minute with agitation.
-
-
Coupling Reaction Preparation: a. In a separate vial, dissolve Fmoc-Asp(OtBu)-OH-2-¹³C (e.g., 0.3 mmol for a 0.1 mmol synthesis) and HBTU (0.3 mmol) in DMF (~2 mL). b. Add DIPEA (0.6 mmol) to the vial. The solution may change color (typically to yellow). c. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling to Resin: a. Drain the wash solvent from the resin. b. Immediately add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. Note: Sterically hindered couplings may require longer reaction times or double coupling.[15]
-
Post-Coupling Wash: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (x3) to remove excess reagents.
-
Confirmation (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), a second coupling (recoupling) step is required.
-
Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc-Asp(OtBu)-OH-2-¹³C to continue the elongation of the peptide chain.
Post-Synthesis Cleavage and Deprotection
Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups (including the OtBu from aspartic acid) must be removed.
Experimental Protocol: TFA-Mediated Cleavage
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[16]
Materials:
-
Dry peptide-resin.
-
Cleavage Cocktail: Reagent B (TFA/Phenol/Water/Triisopropylsilane (TIPS) at 88:5:5:2 v/v/v/v) is a common choice.[16][17] Scavengers like phenol, water, and TIPS are essential to quench reactive carbocations (e.g., from the t-butyl group) that are generated during deprotection and can otherwise cause unwanted side reactions.
-
Ice-cold diethyl ether.
-
Centrifuge and centrifuge tubes.
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM (x3) to remove residual DMF, and then with methanol or ether (x3) to shrink the resin. Dry the resin thoroughly under a high vacuum for at least 4 hours.
-
Cleavage Reaction: a. Place the dry resin in a suitable reaction vessel. b. Add the cold cleavage cocktail (e.g., 3-5 mL for 100 mg of resin).[17] c. Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[17]
-
Peptide Isolation: a. Filter the reaction mixture through a fritted funnel, collecting the filtrate (which contains the peptide) into a clean centrifuge tube.[16][18] b. Wash the resin with a small additional volume of fresh TFA and combine the filtrates.[18]
-
Peptide Precipitation: a. Add the collected TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[17] b. Store the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Purification and Drying: a. Pellet the crude peptide by centrifugation (e.g., 4000 rpm for 5 minutes).[17] b. Carefully decant the ether. c. Wash the pellet with another portion of cold ether to remove residual scavengers, and centrifuge again. d. Allow the final peptide pellet to air-dry in the fume hood until no ether odor remains, then dry further under high vacuum.[16] e. The crude peptide can then be purified by reverse-phase HPLC.
Leveraging the Label: Analytical Workflows
Quantitative Mass Spectrometry
The primary use of the ¹³C-labeled peptide is as an internal standard for absolute or relative quantification of its unlabeled analogue in complex mixtures.
Caption: Use of a ¹³C-labeled peptide as an internal standard in mass spectrometry.
Workflow:
-
Synthesis and Purification: Synthesize and purify the Fmoc-Asp-OH-2-¹³C containing peptide. Accurately quantify its concentration (e.g., by amino acid analysis).[12]
-
Sample Spiking: Add a precise amount of the heavy labeled peptide standard to the biological or experimental sample containing the light endogenous peptide.[12]
-
Sample Preparation: Perform sample cleanup, protein digestion (if analyzing a protein), and extraction. The internal standard co-purifies with the analyte, correcting for losses.[19]
-
LC-MS/MS Analysis: Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The light and heavy peptides will co-elute from the LC column but will be resolved in the mass spectrometer by their mass difference.[20][21]
-
Quantification: Determine the ratio of the peak areas (or heights) of the heavy and light peptides. Since the concentration of the heavy standard is known, the concentration of the light analyte can be calculated with high precision.[21]
NMR Spectroscopy
Selective ¹³C labeling is a powerful method to overcome spectral overlap and facilitate resonance assignment in NMR studies.
Workflow:
-
Peptide Synthesis: Synthesize and purify the peptide containing Fmoc-Asp-OH-2-¹³C.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution) and transfer to an NMR tube.[13]
-
NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR experiments. A standard ¹³C experiment or ¹³C-edited experiments (like HSQC) will reveal the signal from the specifically labeled Cα.[13]
-
Spectral Analysis: The unique ¹³C signal from the aspartic acid Cα serves as an unambiguous starting point for assigning other resonances in the peptide backbone and side chains. It can be used to probe local conformation, dynamics, and interactions with binding partners.[22]
Conclusion
Fmoc-Asp-OH-2-¹³C is a highly specialized chemical tool designed for sophisticated applications in peptide science. While its direct use in synthesis requires careful consideration of the well-documented aspartimide side reaction—a challenge best overcome by employing its side-chain protected analogue, Fmoc-Asp(OtBu)-OH-2-¹³C—its true value is realized in downstream analytical applications. The precision of the ¹³C label provides an indispensable internal standard for high-fidelity quantification by mass spectrometry and a powerful probe for atomic-resolution studies by NMR spectroscopy. Mastery of its application, from strategic synthesis to informed analysis, empowers researchers to probe biological systems with a level of accuracy and detail that is essential for progress in drug discovery and molecular biology.
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